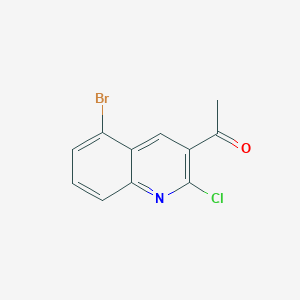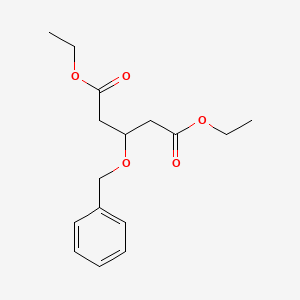
Diethyl 3-(benzyloxy)pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3-(benzyloxy)pentanedioate is an organic compound with the molecular formula C15H20O5. It is a diester derivative of pentanedioic acid, where the ester groups are substituted with benzyloxy groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 3-(benzyloxy)pentanedioate can be synthesized through several methods. One common approach involves the esterification of 3-(benzyloxy)pentanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of diethyl 3-oxopentanedioate as a starting material. This compound can undergo a nucleophilic substitution reaction with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction rate .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 3-(benzyloxy)pentanedioate undergoes various chemical reactions, including:
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO)
Reduction: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH)
Substitution: Sodium hydride (NaH), potassium carbonate (KCO)
Major Products Formed
Oxidation: Benzaldehyde derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted benzyloxy derivatives
Wissenschaftliche Forschungsanwendungen
Diethyl 3-(benzyloxy)pentanedioate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl 3-(benzyloxy)pentanedioate involves its interaction with specific molecular targets. The benzyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Diethyl 3-(benzyloxy)pentanedioate can be compared with other similar compounds such as:
Diethyl 3-oxopentanedioate: This compound is structurally similar but lacks the benzyloxy group.
Diethyl glutarate: Another related compound, diethyl glutarate, is used as a plasticizer and in the synthesis of various chemicals.
The presence of the benzyloxy group in this compound imparts unique reactivity and potential biological activities, distinguishing it from these similar compounds.
Eigenschaften
Molekularformel |
C16H22O5 |
|---|---|
Molekulargewicht |
294.34 g/mol |
IUPAC-Name |
diethyl 3-phenylmethoxypentanedioate |
InChI |
InChI=1S/C16H22O5/c1-3-19-15(17)10-14(11-16(18)20-4-2)21-12-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3 |
InChI-Schlüssel |
ALBFKVKDAPIKFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(CC(=O)OCC)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(Naphthalen-1-yl)methyl]phenoxy}acetamide](/img/structure/B11837738.png)

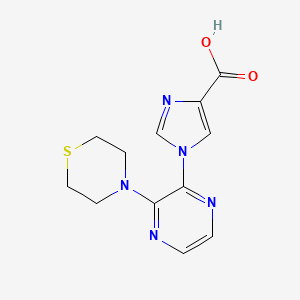

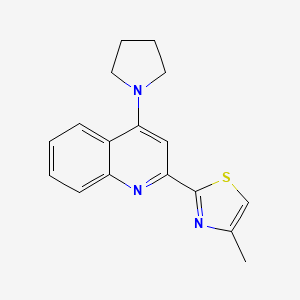


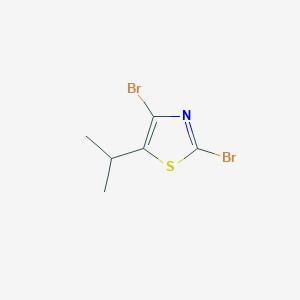
![8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11837795.png)

![Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B11837804.png)
